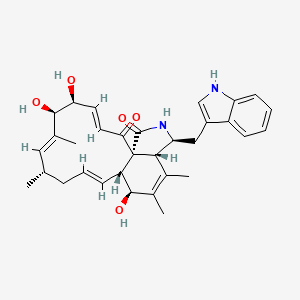

Cytoglobosin C

Description

Properties

Molecular Formula |

C32H38N2O5 |

|---|---|

Molecular Weight |

530.7 g/mol |

IUPAC Name |

(1R,3E,5S,6R,7E,9S,11E,13R,14S,17R,18S)-5,6,14-trihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,15-tetraene-2,20-dione |

InChI |

InChI=1S/C32H38N2O5/c1-17-8-7-10-23-30(38)20(4)19(3)28-25(15-21-16-33-24-11-6-5-9-22(21)24)34-31(39)32(23,28)27(36)13-12-26(35)29(37)18(2)14-17/h5-7,9-14,16-17,23,25-26,28-30,33,35,37-38H,8,15H2,1-4H3,(H,34,39)/b10-7+,13-12+,18-14+/t17-,23-,25-,26-,28-,29+,30+,32+/m0/s1 |

InChI Key |

VWKVHGIGUCPWKR-HDCYGHGWSA-N |

Isomeric SMILES |

C[C@H]\1C/C=C/[C@H]2[C@@H](C(=C([C@@H]3[C@@]2(C(=O)/C=C/[C@@H]([C@@H](/C(=C1)/C)O)O)C(=O)N[C@H]3CC4=CNC5=CC=CC=C54)C)C)O |

Canonical SMILES |

CC1CC=CC2C(C(=C(C3C2(C(=O)C=CC(C(C(=C1)C)O)O)C(=O)NC3CC4=CNC5=CC=CC=C54)C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Fungal Sources and Production of Cytoglobosin C: A Technical Guide

Introduction

Cytoglobosin C is a member of the cytochalasan family of mycotoxins, a structurally diverse group of fungal secondary metabolites.[1][2] These compounds are characterized by a highly substituted perhydroisoindolone moiety fused to a macrocyclic ring.[3][4] Specifically, cytoglobosins are a subset of chaetoglobosins, which incorporate the amino acid tryptophan into their structure, forming a distinctive 10-(indol-3-yl) group.[1][2][5] this compound and its analogs have garnered significant interest from the scientific community due to their wide range of biological activities, including potent cytotoxicity against various cancer cell lines, antifungal properties, and phytotoxicity.[5][6][7] This technical guide provides a comprehensive overview of the known fungal producers of this compound, quantitative production data, detailed experimental protocols for its isolation, and an examination of its biosynthetic pathway.

Fungal Producers of this compound

This compound has been isolated from a variety of fungal genera, often from unique ecological niches. The primary producers belong to the genera Chaetomium and Penicillium, with several other fungi also identified as sources. These fungi have been isolated from terrestrial, marine, and endophytic environments.

Primary Fungal Genera:

-

Chaetomium : The genus Chaetomium is the most prolific source of cytoglobosins and chaetoglobosins.[6][7] Chaetomium globosum, a ubiquitous filamentous fungus, is a frequently cited producer.[8] Strains of C. globosum have been isolated from diverse environments, including as a deep-sea fungus, a marine-derived endophyte from the green alga Ulva pertusa, and from water-damaged building materials.[3][9][10][11]

-

Penicillium : Certain species within the Penicillium genus are also known producers. Notably, Penicillium chrysogenum V11, an endophytic fungus isolated from a marine mangrove plant, has been shown to produce this compound along with other chaetoglobosins.[6][7][12]

-

Emericellopsis : A strain of Emericellopsis sp. (SCSIO41202) isolated from mangrove sediment has also been identified as a producer of various chaetoglobosins, including cytoglobosins.[4]

Other reported fungal genera capable of producing chaetoglobosins, the broader family to which this compound belongs, include Discosia, Cylindrocladium, Calonectria, Diplodia, and Phomopsis.[6][7]

Quantitative Production Data

Quantitative data on the production of this compound is limited and highly dependent on the fungal strain, culture medium, and fermentation conditions. The following table summarizes available data from cited literature.

| Fungal Strain | Culture Conditions | Yield of this compound | Reference |

| Chaetomium globosum (ATCC 16021) | Grown on citrate-phosphate buffered potato dextrose agar (B569324) (pH 7.01) for four weeks. | Average of 203 µg per five agar plates. | [13] |

| Penicillium chrysogenum (V11) | Fermented in 100 L of rice medium for 30 days. | 30.8 g of crude ethyl acetate (B1210297) extract was obtained, from which this compound was isolated. The specific yield of the pure compound was not reported. | [6] |

Note: The production of chaetoglobosins, including this compound, is often directly related to the extent of fungal growth. Optimal growth conditions, such as a neutral pH for C. globosum, tend to favor higher mycotoxin production.[13][14]

Experimental Methodologies

The isolation and purification of this compound involve standard natural product chemistry techniques, including fungal fermentation, solvent extraction, and chromatography.

Fungal Cultivation and Fermentation

Protocol 1: Solid-State Fermentation (Rice Medium) This protocol is adapted from methods used for Penicillium chrysogenum V11 and Chaetomium globosum MCCC 3A00607.[6][9]

-

Medium Preparation: Prepare a solid rice medium in 1 L Erlenmeyer flasks. Each flask contains 100 g of rice, 100 mL of water, and 0.3 g of crude sea salt.[6]

-

Sterilization: Autoclave the flasks to sterilize the medium.

-

Inoculation: Inoculate the cooled, sterile medium with an actively growing culture of the fungus.

-

Incubation: Incubate the flasks under static conditions at 28°C for 30 days.[6][9]

Protocol 2: Agar Plate Cultivation This protocol is based on the methodology for growing Chaetomium globosum ATCC 16021 for mycotoxin analysis.[13]

-

Medium Preparation: Prepare Potato Dextrose Agar (PDA) and buffer it to the desired pH (e.g., pH 7.01 using a citrate-phosphate buffer).

-

Inoculation: Inoculate the center of the agar plates with fungal spores.

-

Incubation: Incubate the plates at room temperature (approx. 25°C) for four weeks.[13]

Extraction of Crude Metabolites

Protocol 3: Solvent Extraction from Solid Medium This protocol is a general method adapted from literature for P. chrysogenum and C. globosum.[6][9]

-

Initial Extraction: Following incubation, extract the entire fermented solid medium (rice and mycelia) exhaustively. For P. chrysogenum, extraction was performed three times with methanol.[6] For C. globosum, a 70% acetone/water solution was used.[9]

-

Filtration and Concentration: Filter the extract to remove solid materials. Concentrate the filtrate under reduced pressure to remove the organic solvent, yielding a crude aqueous solution.

-

Liquid-Liquid Partitioning: Extract the aqueous solution three times with an equal volume of ethyl acetate (EtOAc).

-

Final Concentration: Combine the organic (EtOAc) layers and evaporate the solvent under reduced pressure to yield the crude extract.

Isolation and Purification of this compound

Protocol 4: Chromatographic Purification This is a generalized workflow based on the purification of cytoglobosins from crude extracts.[6][9]

-

Silica (B1680970) Gel Column Chromatography: Subject the crude extract to column chromatography on a silica gel stationary phase.

-

Gradient Elution: Elute the column with a solvent gradient system. A common system is petroleum ether/ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity (e.g., 75:25, 50:50, 25:75, 0:100 v/v).[6] An alternative is a chloroform/methanol gradient.[9]

-

Fraction Collection: Collect fractions based on the elution profile.

-

Further Purification: Subject the fractions containing the target compound to further purification steps. This typically involves repeated column chromatography (silica gel or Sephadex LH-20) and/or semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

Biosynthesis of this compound

Cytoglobosins belong to the cytochalasan class of alkaloids, which are biosynthesized via a complex pathway involving hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) enzymes.[9][15][16]

The biosynthesis is initiated by a large, multifunctional PKS-NRPS enzyme, often referred to as CheA in the context of chaetoglobosin production.[9] This enzyme catalyzes the condensation of malonyl-CoA units to form a polyketide chain, which is then fused with an amino acid. For all chaetoglobosins, including this compound, this amino acid is L-tryptophan, which provides the characteristic indole (B1671886) side group.[1][2]

Following the action of the PKS-NRPS, the resulting linear precursor undergoes a series of transformations, including a critical intramolecular Diels-Alder cyclization, to form the core perhydroisoindolone and macrocyclic structure.[17] This leads to the formation of a key intermediate, prochaetoglobosin.[17] Finally, a series of post-PKS-NRPS tailoring reactions, such as hydroxylations, epoxidations, and rearrangements catalyzed by oxidative enzymes (e.g., cytochrome P450 monooxygenases), modify the prochaetoglobosin scaffold to generate the diverse array of chaetoglobosins, including this compound.[17] The genes responsible for this entire pathway are typically located together in the fungal genome in a biosynthetic gene cluster (BGC).[16][18]

References

- 1. Frontiers | Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis [frontiersin.org]

- 2. Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review on Bioactive Compounds from Marine-Derived Chaetomium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diversified Chaetoglobosins from the Marine-Derived Fungus Emericellopsis sp. SCSIO41202 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Bioactive Chaetoglobosins from the Mangrove Endophytic Fungus Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Cytoglobosins H and I, New Antiproliferative Cytochalasans from Deep-Sea-Derived Fungus Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. inspq.qc.ca [inspq.qc.ca]

- 11. fungus chaetomium globosum: Topics by Science.gov [science.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Growth and Mycotoxin Production by Chaetomium globosum Is Favored in a Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New Cytotoxic Cytochalasans from a Plant-Associated Fungus Chaetomium globosum kz-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Putative C2H2 Transcription Factor CgTF6, Controlled by CgTF1, Negatively Regulates Chaetoglobosin A Biosynthesis in Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Deletion of a Rare Fungal PKS CgPKS11 Promotes Chaetoglobosin A Biosynthesis, Yet Defers the Growth and Development of Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Intricate Pathway of Chaetoglobosin Biosynthesis: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the intricate biosynthetic pathway of chaetoglobosin alkaloids has been compiled to serve as a critical resource for researchers, scientists, and professionals in drug development. This document provides an in-depth exploration of the molecular machinery responsible for the synthesis of these complex fungal secondary metabolites, known for their wide range of biological activities.

Introduction to Chaetoglobosin Alkaloids

Chaetoglobosins are a class of cytochalasan alkaloids produced by various fungi, most notably from the genus Chaetomium. These compounds are characterized by a polyketide-derived macrocycle fused to a perhydroisoindolone ring system, which is in turn substituted with an indole (B1671886) moiety derived from tryptophan. Their diverse biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties, have made them a subject of intense research for potential therapeutic applications. Understanding their biosynthesis is paramount for harnessing their full potential through metabolic engineering and synthetic biology approaches.

The Chaetoglobosin Biosynthetic Gene Cluster

The genetic blueprint for chaetoglobosin biosynthesis is encoded within a dedicated gene cluster. In the well-studied producer Chaetomium globosum, this cluster contains genes encoding all the necessary enzymatic machinery for the assembly and tailoring of the chaetoglobosin scaffold. Key genes within this cluster include those for a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS), reductases, and various oxidizing enzymes.

The Core Biosynthetic Pathway of Chaetoglobosin A

The biosynthesis of chaetoglobosin A, a representative member of this family, is a multi-step process initiated by the central enzyme, a hybrid PKS-NRPS.

Polyketide Chain Assembly

The pathway commences with the iterative condensation of acetyl-CoA and malonyl-CoA units by the PKS domains of the hybrid enzyme. This process elongates the polyketide chain, which undergoes a series of reductions and dehydrations to form a specific polyene intermediate.

Incorporation of Tryptophan and Cyclization

The NRPS component of the hybrid enzyme then activates and incorporates L-tryptophan. The polyketide and tryptophan moieties are subsequently condensed and cyclized to form the characteristic perhydroisoindolone ring system fused to the macrocycle. This key intermediate is known as prochaetoglobosin I.

Tailoring Reactions

Following the formation of the core scaffold, a series of post-assembly tailoring reactions occur. These modifications are catalyzed by dedicated redox enzymes, including FAD-dependent monooxygenases and cytochrome P450 oxygenases, which introduce hydroxyl and ketone functionalities at specific positions on the macrocycle, ultimately yielding the final chaetoglobosin A molecule.[1]

Regulation of Chaetoglobosin Biosynthesis

The production of chaetoglobosin is tightly regulated at the transcriptional level. Several global regulatory proteins, including members of the Velvet complex (CgVeA) and the global regulator LaeA (CgLaeA), have been shown to influence the expression of the chaetoglobosin biosynthetic gene cluster in C. globosum.[2] These regulators integrate environmental signals, such as light and nutrient availability, to control the output of secondary metabolism.

Quantitative Data on Chaetoglobosin A Production

Metabolic engineering efforts have demonstrated the potential to significantly alter the production yields of chaetoglobosin A. The following table summarizes key findings from gene knockout and overexpression studies in Chaetomium globosum.

| Gene Manipulated | Fungal Strain | Genetic Modification | Effect on Chaetoglobosin A Production | Reference |

| CgcheR | Chaetomium globosum | Disruption (ΔCgcheR) | Complete abolishment of production | [3] |

| CgcheR | Chaetomium globosum | Constitutive overexpression | Increased from 52 mg/L to 260 mg/L | [3] |

| CgMfs1 | Chaetomium globosum W7 | Silencing | Decrease from 58.66 mg/L to as low as 17.13 mg/L | [4] |

| CgMfs1 | Chaetomium globosum W7 | Overexpression (OEX13) | Increase to 298.77 mg/L | [4] |

| Cgpks11 | Chaetomium globosum | Deletion (Δcgpks11) | Increased from 146 mg/L to 234 mg/L (1.6-fold increase) | [5] |

| CgXpp1 (negative regulator) / CgMfs (overexpression) | Chaetomium globosum | Engineered strain | Increase from 63.19 to 265.93 mg/L | [6] |

Experimental Protocols

Gene Disruption via CRISPR-Cas9 in C. globosum

This protocol outlines the general steps for gene disruption using the CRISPR-Cas9 system, as has been applied to study the chaetoglobosin biosynthetic pathway.[5]

-

gRNA Design and Vector Construction: Design single guide RNAs (sgRNAs) targeting the gene of interest. Synthesize and clone the sgRNA cassette into a CRISPR-Cas9 expression vector containing the Cas9 nuclease and a selectable marker.

-

Protoplast Preparation: Grow C. globosum mycelia in a suitable liquid medium. Harvest the mycelia and treat with a lytic enzyme solution (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.

-

Transformation: Transform the protoplasts with the CRISPR-Cas9 vector using a polyethylene (B3416737) glycol (PEG)-mediated method.

-

Selection and Screening: Plate the transformed protoplasts on a selective medium. Isolate putative transformants and screen for the desired gene disruption by PCR and sequencing of the target locus.

-

Phenotypic Analysis: Analyze the mutant phenotype, including chaetoglobosin production, by HPLC or LC-MS.

Analysis of Chaetoglobosin A by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of chaetoglobosin A from fungal cultures.[4]

-

Sample Preparation:

-

Culture C. globosum in a suitable liquid medium (e.g., Potato Dextrose Broth) for a specified period.

-

Extract the culture broth with an equal volume of ethyl acetate.

-

Evaporate the organic solvent and redissolve the residue in a known volume of methanol.

-

Filter the sample through a 0.22 µm syringe filter prior to injection.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 45:55 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of 227 nm.

-

Quantification: Compare the peak area of the sample to a standard curve generated with purified chaetoglobosin A.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to determine the relative transcript levels of genes in the chaetoglobosin biosynthetic cluster.[4]

-

RNA Extraction: Harvest fungal mycelia from liquid cultures at different time points. Freeze the mycelia in liquid nitrogen and grind to a fine powder. Extract total RNA using a suitable kit or a Trizol-based method.

-

cDNA Synthesis: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) or random primers.

-

qRT-PCR: Perform the qRT-PCR reaction using a SYBR Green-based master mix, the synthesized cDNA as a template, and gene-specific primers. Use a housekeeping gene (e.g., β-actin) as an internal control for normalization.

-

Data Analysis: Calculate the relative gene expression levels using the 2-ΔΔCt method.

Conclusion

This technical guide provides a comprehensive overview of the biosynthesis of chaetoglobosin alkaloids, with a focus on chaetoglobosin A. The elucidation of the biosynthetic pathway, its regulation, and the development of robust experimental protocols are crucial for advancing our ability to produce these valuable natural products in a controlled and efficient manner. The data and methods presented herein are intended to serve as a valuable resource for the scientific community, fostering further research and development in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthetic study of chaetoglobosin A: origins of the oxygen and hydrogen atoms, and indirect evidence for biological Diels–Alder reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Members of the Penicillium chrysogenum Velvet Complex Play Functionally Opposing Roles in the Regulation of Penicillin Biosynthesis and Conidiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Requirement of LaeA for sporulation, pigmentation and secondary metabolism in Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Marchaetoglobins A–D: Four Cytochalasans with Proangiogenic Activity from the Marine-Sponge-Associated Fungus Chaetomium globosum 162105 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Combinatorial generation of complexity by redox enzymes in the chaetoglobosin A biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Structural Elucidation of Cytoglobosin C

This document provides a comprehensive overview of the methodologies and data integral to the chemical structure elucidation of this compound, a member of the cytochalasan family of fungal metabolites. The information presented herein is intended to serve as a technical guide, detailing the experimental protocols and summarizing the key spectroscopic data that have enabled the definitive characterization of this complex natural product.

Introduction to this compound

This compound is a polyketide-amino acid hybrid metabolite belonging to the chaetoglobosin subgroup of cytochalasans. These natural products are biosynthesized by various fungal species, notably those from the genus Chaetomium. Structurally, cytochalasans are characterized by a highly substituted perhydroisoindol-1-one core fused to a macrocyclic ring, which in the case of chaetoglobosins, is appended with an indole (B1671886) moiety derived from tryptophan. The intricate stereochemistry and dense functionality of these molecules necessitate a multi-faceted analytical approach for unambiguous structure determination.

Molecular Formula and Mass Spectrometry Analysis

The primary step in the structural elucidation of a novel compound is the determination of its molecular formula. For this compound, this was achieved through high-resolution electrospray ionization mass spectrometry (HRESIMS).

High-Resolution Mass Spectrometry Data

The HRESIMS analysis of this compound provided a protonated molecular ion peak, which allowed for the calculation of its exact mass and, consequently, its molecular formula.

| Parameter | Observed Value | Calculated Value | Inferred Property |

| [M+H]⁺ Ion (m/z) | 529.2692 | 529.2697 | Exact mass of the protonated molecule |

| Molecular Formula | C₃₂H₃₆N₂O₅ | - | Elemental composition |

| Degrees of Unsaturation | 16 | - | Indicates the combined number of rings and double bonds |

Tandem Mass Spectrometry (MS/MS) Fragmentation

Tandem MS analysis of this compound reveals characteristic fragmentation patterns common to the chaetoglobosin class. A key diagnostic product ion is observed at m/z 130.0651, corresponding to the quinolinium ion derived from the indole-3-ylmethyl group. This fragmentation is a hallmark of chaetoglobosins and provides initial confirmation of the core structural class.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed connectivity and stereochemistry of complex organic molecules like this compound. The structural assignment is based on a combination of 1D (¹H and ¹³C) and 2D NMR experiments.

¹H and ¹³C NMR Spectroscopic Data

The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for this compound, assigned through extensive 2D NMR analysis. Data is typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃.

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |

| 1 | 175.0 | - |

| 3 | 59.9 | 3.85 (m) |

| 4 | 45.1 | 2.90 (m) |

| 5 | 38.2 | 2.15 (m), 1.80 (m) |

| 6 | 28.5 | 1.95 (m) |

| 7 | 48.3 | 3.50 (m) |

| 8 | 56.7 | 2.75 (d, 9.5) |

| 9 | 84.9 | - |

| 10 | 35.2 | 3.10 (dd, 14.5, 4.0), 2.80 (dd, 14.5, 9.0) |

| 11 | 12.5 | 0.99 (d, 7.4) |

| 13 | 128.1 | 5.43 (dd, 15.2, 10.4) |

| 14 | 132.5 | 4.78 (td, 15.0, 3.6) |

| 15 | 39.8 | 2.20 (m) |

| 16 | 42.1 | 2.55 (m) |

| 17 | 51.3 | 3.30 (m) |

| 18 | 21.1 | 0.88 (d, 6.5) |

| 19 | 64.7 | - |

| 20 | 204.7 | - |

| 21 | 148.3 | - |

| 22 | 118.9 | 5.13 (d, 11.1) |

| 23 | 207.3 | - |

| 1' | - | 11.11 (s) |

| 2' | 125.8 | 7.26 (d, 2.2) |

| 3' | 108.0 | - |

| 3a' | 127.8 | - |

| 4' | 118.2 | 7.56 (d, 7.7) |

| 5' | 118.9 | 7.02 (t, 7.2) |

| 6' | 121.1 | 7.14 (t, 7.2) |

| 7' | 111.7 | 7.29 (d, 7.9) |

| 7a' | 136.1 | - |

| C19-CH₃ | 25.8 | 1.29 (s) |

| C9-CH₃ | 23.4 | 1.23 (s) |

Note: Chemical shifts are approximate and can vary slightly based on solvent and instrument calibration. Assignments are based on data from closely related analogs and 2D NMR correlations.[1]

Experimental Protocols

The elucidation of this compound's structure relies on a standardized workflow involving isolation followed by spectroscopic analysis.

Isolation and Purification

This compound is typically isolated from the crude organic extract of a fungal culture, such as Chaetomium globosum. The general procedure is as follows:

-

Extraction: The fungal biomass and culture medium are extracted with a solvent like ethyl acetate.

-

Chromatography: The crude extract is subjected to a series of chromatographic separations, including silica (B1680970) gel column chromatography, Sephadex LH-20 size-exclusion chromatography, and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Mass Spectrometry

-

Instrumentation: High-resolution mass spectra are acquired on an instrument such as a Thermo Q-Exactive Orbitrap mass spectrometer.

-

Method: The purified compound is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer via an electrospray ionization (ESI) source operating in positive ion mode. Data is acquired over a typical mass range of m/z 100-1000. For MS/MS analysis, the parent ion corresponding to [M+H]⁺ is mass-selected and subjected to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

NMR Spectroscopy

-

Instrumentation: NMR spectra are recorded on a high-field spectrometer, such as a Bruker 600 MHz instrument, equipped with a cryoprobe for enhanced sensitivity.

-

Sample Preparation: Approximately 1-5 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition:

-

1D Spectra: Standard pulse programs are used to acquire ¹H and ¹³C{¹H} spectra.

-

2D Spectra: A suite of 2D NMR experiments is performed to establish the final structure:

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting spin systems and identifying quaternary carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining the relative stereochemistry.

-

-

Visualizations: Structure and Elucidation Workflow

Chemical Structure of this compound

The following diagram illustrates the 2D chemical structure of this compound, with key substructures noted.

Structure Elucidation Workflow

The logical flow for determining the structure of this compound is depicted below, starting from the biological source and culminating in the complete structural assignment.

Conclusion

The chemical structure of this compound has been unequivocally established through the systematic application of modern spectroscopic techniques. High-resolution mass spectrometry fixed the molecular formula, while a comprehensive suite of 1D and 2D NMR experiments revealed the complex atomic connectivity and relative stereochemistry. While X-ray crystallography provides the most definitive proof of structure for many natural products, for this compound, the collective spectroscopic data provide a confident and complete structural assignment. This detailed characterization is fundamental for further research into its biological activity and potential applications in drug development.

References

Spectroscopic and Biosynthetic Profile of Cytoglobosin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Cytoglobosin C, a member of the cytochalasan family of fungal metabolites. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its structural characterization and biosynthetic origins. The information is presented in a structured format to facilitate easy reference and comparison.

Spectroscopic Data

The structural elucidation of this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following sections present the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectroscopic data are crucial for the determination of the chemical structure of this compound. The data presented below is based on a closely related analogue, Chaetoglobosin C, and was recorded in DMSO-d₆ at 600 MHz for ¹H NMR and 150 MHz for ¹³C NMR.[1] Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data for a Chaetoglobosin C Analogue (600 MHz, DMSO-d₆) [1]

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 3 | 3.55 | dd | 9.6, 6.0 |

| 4 | 2.80 | m | |

| 5 | 2.15 | m | |

| 6α | 1.85 | m | |

| 6β | 1.65 | m | |

| 7 | 4.78 | td | 15.0, 3.6 |

| 8 | 3.10 | m | |

| 10α | 2.85 | dd | 13.5, 4.0 |

| 10β | 2.70 | dd | 13.5, 8.0 |

| 11-CH₃ | 0.88 | d | 6.5 |

| 12-CH₃ | 1.29 | s | |

| 13 | 5.43 | dd | 15.2, 10.4 |

| 14 | 5.13 | d | 11.1 |

| 16 | 2.95 | m | |

| 17 | 4.10 | m | |

| 18-CH₃ | 0.99 | d | 7.4 |

| 20 | 4.20 | m | |

| 21 | 2.30 | m | |

| 22 | 2.05 | m | |

| 2'-H | 7.26 | d | 2.2 |

| 4'-H | 7.56 | d | 7.7 |

| 5'-H | 7.02 | t | 7.2 |

| 6'-H | 7.14 | t | 7.2 |

| 7'-H | 7.29 | d | 7.9 |

| 1-NH | 8.52 | s | |

| 2-NH | 11.11 | d | 1.4 |

Table 2: ¹³C NMR Spectroscopic Data for a Chaetoglobosin C Analogue (150 MHz, DMSO-d₆) [1]

| Position | δC (ppm) |

| 1 | 175.0 |

| 3 | 59.9 |

| 4 | 45.0 |

| 5 | 30.0 |

| 6 | 35.0 |

| 7 | 84.9 |

| 8 | 40.0 |

| 9 | 56.7 |

| 10 | 38.0 |

| 11 | 20.0 |

| 12 | 25.0 |

| 13 | 130.0 |

| 14 | 128.0 |

| 15 | 42.0 |

| 16 | 32.0 |

| 17 | 65.0 |

| 18 | 15.0 |

| 19 | 204.7 |

| 20 | 70.0 |

| 21 | 33.0 |

| 22 | 28.0 |

| 23 | 172.8 |

| 1' | 127.8 |

| 2' | 125.8 |

| 3' | 108.0 |

| 3a' | 136.1 |

| 4' | 118.2 |

| 5' | 121.1 |

| 6' | 118.9 |

| 7a' | 111.7 |

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESIMS) is employed to determine the molecular formula of this compound. Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation pattern, aiding in structural confirmation.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Deduced Molecular Formula | Reference |

| HR-ESIMS | Positive | [M+H]⁺ | C₃₂H₃₆N₂O₅ | [1] |

Diagnostic product ions for tryptophan-containing chaetoglobosins have been observed at m/z 130.0651 and 185.0707 in MS/MS spectra.[2]

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural analysis. The following sections outline the general methodologies for the key experiments cited.

NMR Spectroscopy

NMR spectra are typically recorded on a high-field spectrometer. The sample is dissolved in a deuterated solvent, and various 1D and 2D NMR experiments are performed.

-

Instrumentation : Bruker ARX-600 spectrometer (or equivalent) operating at 600 MHz for ¹H and 150 MHz for ¹³C nuclei.[1]

-

Sample Preparation : The purified compound is dissolved in an appropriate deuterated solvent, such as DMSO-d₆.

-

¹H NMR : Standard pulse sequences are used for one-dimensional proton NMR. Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at δH 2.50).[1]

-

¹³C NMR : Proton-decoupled ¹³C NMR spectra are acquired. Chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at δC 39.50).[1]

-

2D NMR : A suite of two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish proton-proton and proton-carbon correlations, which are essential for unambiguous assignment of all signals.

High-Resolution Mass Spectrometry (HR-ESIMS)

HR-ESIMS is used to determine the exact mass of the molecule, from which the elemental composition can be deduced.

-

Instrumentation : Waters Vion QTOF/MS spectrometer (or equivalent).[1]

-

Ionization : Electrospray ionization (ESI) in positive ion mode is commonly used for this class of compounds.

-

Data Acquisition : Data is acquired over a suitable mass range to detect the protonated molecule [M+H]⁺.

-

Analysis : The high-resolution data allows for the calculation of the molecular formula with a high degree of confidence.

Biosynthetic Pathway

This compound, like other chaetoglobosins, is a fungal secondary metabolite derived from a complex biosynthetic pathway. The core structure is assembled by a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) enzyme.

The biosynthesis begins with the PKS portion of the megaenzyme catalyzing the iterative condensation of malonyl-CoA units to form a polyketide chain. The NRPS module then incorporates an amino acid, typically tryptophan for chaetoglobosins, which is then fused to the polyketide backbone. A series of post-PKS/NRPS modifications, including cyclization, oxidation, and rearrangement, are carried out by tailoring enzymes such as enoyl reductases, FAD-dependent monooxygenases, and cytochrome P450 oxygenases to yield the final complex structure of this compound.

Caption: Proposed biosynthetic pathway of this compound.

References

An In-Depth Technical Guide to the Mechanism of Action of Cytoglobosin C on Actin Filaments

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Cytoglobosin C, a member of the cytochalasan family of fungal metabolites, on actin filaments. While cytochalasans are broadly recognized as potent inhibitors of actin polymerization, this document elucidates the nuanced activity of this compound, contextualizing its effects within the broader family. We delve into its interaction with actin, summarize the available quantitative data, provide detailed experimental protocols for studying its effects, and explore the downstream cellular signaling pathways impacted by the disruption of the actin cytoskeleton. This guide is intended to serve as a valuable resource for researchers in cell biology, pharmacology, and drug development.

Introduction to this compound and the Actin Cytoskeleton

The actin cytoskeleton is a dynamic and essential network of protein filaments within eukaryotic cells, crucial for maintaining cell shape, enabling motility, and facilitating intracellular transport.[1] This network is in a constant state of flux, with the polymerization of globular actin (G-actin) monomers into filamentous actin (F-actin) and subsequent depolymerization being tightly regulated processes.[2] The polarity of actin filaments, with a fast-growing "barbed" end and a slow-growing "pointed" end, is central to this dynamic instability.

This compound belongs to the cytochalasan class of mycotoxins, which are well-established tools for studying actin dynamics due to their ability to interfere with actin polymerization.[2] These compounds are characterized by a highly substituted perhydroisoindolone core fused to a macrocyclic ring. While the family as a whole is known for its potent effects on the actin cytoskeleton, individual members can exhibit significant variations in their bioactivity.

Core Mechanism of Action: Interaction with Actin Filaments

The primary mechanism of action for most cytochalasans involves their direct interaction with the barbed end of actin filaments.[2] This binding event physically obstructs the addition of new G-actin monomers, effectively capping the filament and halting its elongation.[3] This disruption of the delicate equilibrium between polymerization and depolymerization leads to profound changes in cellular morphology and function.

Interestingly, while many cytochalasans like cytochalasin D and B are potent inhibitors of actin polymerization, studies have shown that this compound (also referred to as Chaetoglobosin C) exhibits weak to negligible direct inhibitory effects on in vitro actin polymerization.[4] One study utilizing a fluorescence-based pyrene-actin assay reported that Chaetoglobosin C, unlike other tested chaetoglobosins, displayed "hardly any effect" on the rate and extent of actin polymerization.[4] This suggests that the mode of action of this compound may be more complex than simple barbed-end capping or that its affinity for actin is significantly lower than that of other family members. It is plausible that this compound influences the actin cytoskeleton through indirect mechanisms or by interacting with actin-binding proteins that modulate filament dynamics.

Diagram: General Mechanism of Cytochalasan Action on Actin Filaments

Caption: General mechanism of cytochalasan binding to the barbed end of actin filaments, inhibiting polymerization.

Quantitative Data on the Effects of Cytochalasans

| Compound | Reported Effect on Actin Polymerization | Concentration | Reference |

| This compound | Hardly any effect | Not specified | [4] |

| Chaetoglobosin A | Strong inhibition | Not specified | [4] |

| Chaetoglobosin J | Strong inhibition | Substoichiometric | [4][5] |

| Cytochalasin D | Strong inhibition | Not specified | [4] |

| Cytochalasin B | Reduces polymerization rate by up to 90% | 2 µM | [6] |

This table summarizes the reported effects of various cytochalasans on actin polymerization. The lack of quantitative data for this compound is a notable finding.

Detailed Experimental Protocols

To facilitate further research into the mechanism of action of this compound, this section provides detailed protocols for key experiments.

In Vitro Actin Polymerization Assay (Pyrene Assay)

This assay is the gold standard for measuring the kinetics of actin polymerization in vitro.

Materials:

-

Monomeric pyrene-labeled actin and unlabeled actin

-

General Actin Buffer (G-buffer): 5 mM Tris-HCl (pH 8.0), 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT

-

Polymerization Buffer (2X): 100 mM KCl, 4 mM MgCl2, 1 mM ATP

-

This compound stock solution (in DMSO)

-

Fluorometer

Protocol:

-

Prepare a solution of G-actin containing 5-10% pyrene-labeled actin in G-buffer on ice. The final actin concentration is typically in the range of 2-4 µM.

-

Add this compound (or vehicle control) to the G-actin solution and incubate for a short period on ice.

-

Initiate polymerization by adding an equal volume of 2X Polymerization Buffer and mixing quickly.

-

Immediately place the sample in a pre-warmed fluorometer and record the fluorescence intensity over time (Excitation: ~365 nm, Emission: ~407 nm).

-

Analyze the resulting polymerization curves to determine the lag phase, elongation rate, and steady-state fluorescence.

Diagram: Workflow for Pyrene-Actin Polymerization Assay

References

- 1. Cardiac myosin-binding protein C interaction with actin is inhibited by compounds identified in a high-throughput fluorescence lifetime screen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytoplasmic Actin: Purification and Single Molecule Assembly Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The N-terminal domains of myosin binding protein C can bind polymorphically to F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of chaetoglobosin J on the G-F transformation of actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological and Pharmacological Activities of Cytoglobosin C

Authored for: Researchers, Scientists, and Drug Development Professionals December 4, 2025

Abstract

Cytoglobosin C is a member of the cytochalasan family of mycotoxins, a class of fungal secondary metabolites known for their diverse and potent biological activities.[1][2] These compounds, primarily produced by fungi of the genus Chaetomium, are characterized by a highly substituted perhydro-isoindolone moiety fused to a macrocyclic ring.[1][2] this compound, along with its structural analogs, has garnered significant scientific interest due to its pronounced cytotoxic and antifungal properties. This technical guide provides a comprehensive overview of the known biological and pharmacological activities of this compound, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation.

Introduction to this compound

This compound is a cytochalasan alkaloid isolated from various fungal species, including endophytic fungi such as Penicillium chrysogenum and Chaetomium globosum.[3][4] Structurally, it belongs to the chaetoglobosin subgroup, which is distinguished by a 10-(indol-3-yl) group attached to the core structure.[2] The primary mechanism of action for cytochalasans is their interaction with the actin cytoskeleton, a critical component of eukaryotic cells responsible for maintaining cell shape, motility, and division.[5][6] By disrupting actin polymerization, this compound and its congeners can induce a cascade of cellular events, leading to activities such as cytotoxicity against cancer cells and inhibition of fungal growth.

Pharmacological Activities

The pharmacological profile of this compound is primarily defined by its potent cytotoxic and antifungal effects.

Cytotoxic Activity

This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines. Studies have shown that it can inhibit cell proliferation at micromolar concentrations. For instance, potent cytotoxicity has been observed against human gastric cancer (SGC-7901) and human lung cancer (A549) cells, with half-maximal inhibitory concentration (IC50) values below 10 µM.[3] Similarly, related cytoglobosins have shown moderate activity against the A-549 cell line, with IC50 values in the low micromolar range.[1] This anti-proliferative effect is a hallmark of the chaetoglobosin family, which is being extensively studied for its anti-tumor potential.[2][7]

Antifungal Activity

While specific data for this compound's antifungal activity is less prominent in the reviewed literature, the broader class of chaetoglobosins exhibits remarkable efficacy against various plant pathogenic fungi.[3] For example, compounds structurally similar to this compound have shown potent inhibition against Rhizoctonia solani and Colletotrichum gloeosporioides, with minimum inhibitory concentrations (MICs) that are superior to conventional fungicides like carbendazim.[3] The antifungal action is also believed to be linked to the disruption of the fungal actin cytoskeleton, a mechanism that is vital for hyphal growth and cell division.

Anti-inflammatory Activity

The anti-inflammatory potential of chaetoglobosins is an emerging area of research. Related compounds, such as Chaetoglobosin Vb and Fex, have been shown to inhibit the production of pro-inflammatory mediators in macrophages.[8][9] This is achieved by modulating key signaling pathways like Toll-like Receptor 4 (TLR4), NF-κB, and MAPKs (p38, ERK, JNK).[8][9] Although direct evidence for this compound is pending, its structural similarity suggests it may possess similar immunomodulatory properties.

Mechanism of Action

Disruption of the Actin Cytoskeleton

The principal mechanism of action for all cytochalasans, including this compound, is the disruption of actin filament dynamics.[5][6] These compounds bind to the barbed (fast-growing) end of actin filaments, which prevents the addition of new actin monomers.[5][10] This "capping" activity inhibits both the elongation and polymerization of actin filaments.[5] The consequence of this disruption is a cascade of cellular effects, including the loss of cell shape, inhibition of cell motility, and failure of cytokinesis (cytoplasmic division), ultimately leading to apoptosis or cell cycle arrest.[6]

Modulation of Cellular Signaling Pathways

Beyond direct interaction with actin, chaetoglobosins can influence critical intracellular signaling pathways. Studies on related compounds have demonstrated the ability to modulate pathways integral to inflammation, cell survival, and proliferation.

-

NF-κB and MAPK Pathways: Chaetoglobosins have been shown to suppress the lipopolysaccharide (LPS)-induced activation of NF-κB and the phosphorylation of MAPK family members (p38, JNK, ERK) in immune cells.[8][9] By inhibiting these pathways, they can down-regulate the expression of pro-inflammatory cytokines like TNF-α and IL-6.

-

Akt Pathway: Some chaetoglobosins, like Chaetoglobosin K, have been found to modulate the PI3K/Akt signaling pathway, which is crucial for cell survival and is often dysregulated in cancer.[11][12]

Quantitative Data Summary

The following tables summarize the reported quantitative data for the cytotoxic activity of this compound and related compounds.

Table 1: Cytotoxic Activity of this compound and Related Cytochalasans

| Compound | Cell Line | Activity (IC50) | Source |

|---|---|---|---|

| This compound (9) | SGC-7901 (Human Gastric Cancer) | < 10 µM | [3] |

| This compound (9) | A549 (Human Lung Cancer) | < 10 µM | [3] |

| This compound (3) | A-549 (Human Lung Cancer) | 2.26 µM | [1] |

| Cytoglobosin D (4) | A-549 (Human Lung Cancer) | 2.55 µM | [1] |

| Chaetoglobosin A (6) | SGC-7901 (Human Gastric Cancer) | < 10 µM | [3] |

| Chaetoglobosin A (6) | A549 (Human Lung Cancer) | < 10 µM | [3] |

| Penochalasin I (1) | MDA-MB-435 (Human Melanoma) | < 10 µM | [3] |

| Penochalasin I (1) | SGC-7901 (Human Gastric Cancer) | < 10 µM |[3] |

Note: Compound numbers in parentheses correspond to the numbering in the cited source.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound.

Protocol: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Plate human cancer cells (e.g., A549, SGC-7901) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting the viability percentage against the log of the compound concentration and fitting the data to a dose-response curve.[13]

Protocol: Antifungal Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antifungal agent that prevents visible growth of a microorganism.

-

Inoculum Preparation: Culture the target pathogenic fungus (e.g., R. solani) on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar - PDA). Prepare a spore suspension or mycelial fragment suspension in sterile saline or broth and adjust the concentration to approximately 1 x 10^6 CFU/mL.

-

Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in a suitable liquid medium (e.g., Potato Dextrose Broth - PDB).

-

Inoculation: Add a standardized volume of the fungal inoculum to each well. Include a positive control (fungus with no compound) and a negative control (medium only).

-

Incubation: Incubate the plate at an optimal temperature for the fungus (e.g., 25-28°C) for 48-72 hours, or until sufficient growth is observed in the positive control well.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible fungal growth (turbidity) is observed.

Visualizations: Pathways and Workflows

Signaling Pathway Modulation

The following diagram illustrates the inhibitory effect of chaetoglobosins on the LPS-induced TLR4 signaling pathway, which leads to the activation of MAPK and NF-κB.

Caption: Inhibition of TLR4-mediated inflammatory signaling by chaetoglobosins.

Experimental Workflow

The diagram below outlines a typical workflow for screening and evaluating the cytotoxic activity of a compound like this compound.

Caption: Standard workflow for determining the in vitro cytotoxicity of this compound.

Logical Relationship of Activities

This diagram illustrates the mechanistic cascade from the primary molecular interaction to the observed biological outcomes.

Caption: Mechanism of action cascade for this compound.

Conclusion and Future Perspectives

This compound is a potent bioactive metabolite with well-documented cytotoxic activity against various cancer cell lines.[3] Its primary mechanism, the disruption of the actin cytoskeleton, makes it a valuable tool for cell biology research and a potential scaffold for the development of novel anti-cancer therapeutics. While its antifungal and anti-inflammatory properties are less characterized specifically, the activities of its close structural analogs are highly promising and warrant further investigation for this compound.[3][8][9]

Future research should focus on elucidating the specific signaling pathways modulated by this compound in different cancer types, exploring its potential synergistic effects with existing chemotherapeutic agents, and conducting in vivo studies to validate its anti-tumor efficacy and assess its toxicological profile. The synthesis of novel analogs could also lead to compounds with improved potency and selectivity, paving the way for new therapeutic strategies targeting actin dynamics.[14][15]

References

- 1. A Review on Bioactive Compounds from Marine-Derived Chaetomium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Chaetoglobosins from Chaetomium globosum, an endophytic fungus in Ginkgo biloba, and their phytotoxic and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of chaetoglobosin J on the G-F transformation of actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chaetoglobosin E inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory and antioxidant effects of Chaetoglobosin Vb in LPS-induced RAW264.7 cells: Achieved via the MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chaetoglobosin Fex from the marine-derived endophytic fungus inhibits induction of inflammatory mediators via Toll-like receptor 4 signaling in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. "Integrity of the actin cytoskeleton required for both phagocytosis and" by Aidong Yuan and Catherine P. Chia [digitalcommons.unl.edu]

- 11. Protective effect of the natural product, chaetoglobosin K, on lindane- and dieldrin-induced changes in astroglia: identification of activated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

- 15. Synthesis and Biological Activity of Natural Product, (+)-Chaetocin and its Analoguesï½SODEOKA Live Cell Chemistry Project [jst.go.jp]

In-vitro Antitumor Activity of Cytoglobosin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro antitumor activity of Cytoglobosin C, a member of the cytochalasan family of fungal metabolites. This document summarizes the available quantitative data on its cytotoxic effects, details relevant experimental methodologies, and visualizes putative signaling pathways and experimental workflows.

Quantitative Data Presentation

This compound has demonstrated inhibitory effects on the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a key study are summarized in the table below. These values indicate the concentration of this compound required to inhibit the growth of 50% of the cancer cell population in-vitro.

| Cell Line | Cancer Type | IC50 (µM)[1] |

| MDA-MB-231 | Human Breast Cancer | > 10 |

| LNCaP | Human Prostate Cancer | 7.78 |

| B16F10 | Mouse Melanoma | 7.15 |

Note: The data indicates that MDA-MB-231 cells were resistant to the tested concentrations of this compound, with an IC50 value greater than 10 µM.[1]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to assess the in-vitro antitumor activity of compounds like this compound. While specific parameters for this compound are not extensively published, these protocols represent standard procedures in the field.

Cell Culture and Maintenance

Human cancer cell lines (e.g., LNCaP, B16F10) are cultured in appropriate media, such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Workflow for Antiproliferative Assay

Caption: A typical workflow for determining the IC50 value of a compound using the MTT assay.

Detailed Steps:

-

Cell Seeding: Plate cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for a specified period, typically 48 to 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Logical Flow of Apoptosis Detection

Caption: Differentiating cell states based on Annexin V and Propidium Iodide staining.

Detailed Steps:

-

Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Workflow for Cell Cycle Analysis

Caption: A standard workflow for analyzing the effect of a compound on cell cycle progression.

Detailed Steps:

-

Cell Treatment: Culture cells and treat them with this compound at relevant concentrations.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Signaling Pathways

While the specific signaling pathways modulated by this compound have not been extensively elucidated, studies on structurally related chaetoglobosins, such as Chaetoglobosin G and E, provide insights into its probable mechanisms of action. These compounds are known to interfere with the actin cytoskeleton and can influence key signaling pathways involved in cell proliferation, survival, and apoptosis.

Putative EGFR/MEK/ERK Signaling Pathway Inhibition

Based on studies of related compounds, this compound may exert its antitumor effects by inhibiting the EGFR/MEK/ERK signaling pathway, which is frequently hyperactivated in many cancers.

Hypothesized EGFR/MEK/ERK Pathway Inhibition

Caption: Postulated inhibitory effect of this compound on the EGFR/MEK/ERK signaling cascade.

Induction of Apoptosis via the Intrinsic Pathway

This compound likely induces apoptosis through the intrinsic (mitochondrial) pathway, a common mechanism for many anticancer agents. This involves the release of cytochrome c from the mitochondria, leading to the activation of caspases.

Intrinsic Apoptosis Pathway

Caption: The proposed mechanism of this compound-induced apoptosis via the intrinsic pathway.

Conclusion

This compound demonstrates notable in-vitro antitumor activity against specific cancer cell lines, particularly prostate cancer and melanoma. Its mechanism of action is likely multifaceted, involving the induction of apoptosis and potentially cell cycle arrest, mediated through the disruption of the actin cytoskeleton and inhibition of critical cell signaling pathways. Further research is warranted to fully elucidate the specific molecular targets and signaling cascades affected by this compound, which will be crucial for its potential development as a therapeutic agent. This guide provides a foundational understanding for researchers and professionals in the field of oncology drug discovery and development.

References

Antifungal properties of Cytoglobosin C against plant pathogens

An In-Depth Technical Guide to the Antifungal Properties of Cytoglobosin C Against Plant Pathogens

Audience: Researchers, scientists, and drug development professionals.

Abstract

The increasing prevalence of fungicide resistance in plant pathogens necessitates the discovery and development of novel antifungal agents. Natural products derived from endophytic fungi represent a promising reservoir of bioactive compounds. This compound, a member of the cytochalasan alkaloid family produced by fungi such as Chaetomium globosum, has demonstrated significant antifungal activity. This technical guide provides a comprehensive overview of the antifungal properties of this compound and related chaetoglobosins against a range of plant pathogens. It summarizes key quantitative data on their efficacy, details the experimental protocols for their evaluation, and illustrates the proposed mechanism of action and experimental workflows through standardized diagrams. This document serves as a foundational resource for researchers engaged in the development of new, effective strategies for plant disease management.

Introduction

Plant diseases caused by fungal pathogens are a major threat to global food security, leading to significant crop losses. The extensive use of chemical fungicides has resulted in the emergence of resistant pathogen strains, creating an urgent need for alternative control strategies.[1] Endophytic fungi are a prolific source of structurally diverse secondary metabolites with a wide array of biological activities, making them a key resource for novel biopesticides.[1][2]

Among these metabolites, the chaetoglobosins, a class of cytochalasan alkaloids primarily produced by the fungus Chaetomium globosum, have garnered considerable attention.[3][4] These compounds are characterized by a perhydroisoindolone moiety fused to a macrocyclic ring and are known to interfere with fundamental cellular processes in eukaryotes.[3] This guide focuses specifically on the antifungal properties and proposed mechanisms of this compound, a prominent member of this family, against economically important plant pathogens.

Antifungal Spectrum and Efficacy

This compound and its structural analogues exhibit a broad spectrum of activity against various plant pathogenic fungi. The efficacy is typically quantified by metrics such as the half-maximal effective concentration (EC₅₀), half-maximal inhibitory concentration (IC₅₀), and minimum inhibitory concentration (MIC). While data specifically for this compound is integrated with that of other potent chaetoglobosins, the collective findings underscore their potential in agriculture.[4] For instance, certain chaetoglobosins have shown significantly higher potency against Botrytis cinerea than commercial fungicides like carbendazim (B180503) and azoxystrobin.[1]

Table 1: Summary of In Vitro Antifungal Activity of this compound and Related Chaetoglobosins

| Compound | Target Pathogen | Activity Metric | Value (µg/mL) | Value (µM) | Reference |

| Chaetoglobosin C (5) | Rhizoctonia solani | MIC | - | 23.66 | [5] |

| Chaetoglobosin C (5) | Colletotrichum gloeosporioides | MIC | - | >47.35 | [5] |

| Chaetoglobosin A | Fusarium sporotrichioides | IC₅₀ | 4.34 | - | [6] |

| Chaetoglobosin A | Fusarium sporotrichioides | MIC | 10.5 | - | [6] |

| Chaetoglobosin G | Rhizoctonia solani | MIC | - | 11.79 | [5] |

| Chaetoglobosin F | Rhizoctonia solani | MIC | - | 11.83 | [5] |

| Chaetoglobosin A | Rhizoctonia solani | MIC | - | 23.58 | [5] |

| Chaetoglobosin 7 | Botrytis cinerea | EC₅₀ | <10 | - | [1] |

| Chaetoglobosin 2 | Botrytis cinerea | EC₅₀ | <10 | - | [1] |

| Chaetoglobosin 6 | Botrytis cinerea | EC₅₀ | <10 | - | [1] |

| Chaetoglobosin 9 | Botrytis cinerea | EC₅₀ | <10 | - | [1] |

Note: Data for various chaetoglobosins are included to illustrate the general potency of this class of compounds. MIC/EC₅₀ values are as reported in the cited literature.

Proposed Mechanism of Action

Chaetoglobosins are well-recognized as microfilament-targeting molecules.[3][7] Their primary mechanism of action involves the disruption of actin polymerization. By binding to actin filaments, this compound can inhibit crucial cellular processes that depend on a functional cytoskeleton, such as cell division (cytokinesis), intracellular transport, and hyphal tip growth.[7] This disruption leads to morphological abnormalities in the fungal hyphae and ultimately inhibits both mycelial proliferation and spore germination.[1][6]

Caption: Proposed mechanism of this compound antifungal activity.

Detailed Experimental Protocols

Standardized in vitro assays are crucial for evaluating the antifungal potential of compounds like this compound. The following protocols are based on established methodologies.[1][6][8]

Mycelial Growth Inhibition Assay

This assay quantifies the effect of a compound on the vegetative growth of a fungus.

Methodology:

-

Medium Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving. Allow it to cool to approximately 55°C.[1]

-

Compound Incorporation: Dissolve this compound in a suitable solvent (e.g., DMSO) and add it to the molten PDA to achieve the desired final concentrations (e.g., 0.5, 2.5, 5.0 μg/mL). A solvent control (PDA with DMSO only) must be included.[1]

-

Plating: Pour the amended PDA into sterile Petri dishes and allow them to solidify.

-

Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target pathogen onto the center of each PDA plate.[1]

-

Incubation: Incubate the plates at the optimal temperature for the pathogen (e.g., 25-28°C) until the mycelium in the control plate reaches the edge.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

-

Calculation: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] × 100 where 'dc' is the average diameter of the control colony and 'dt' is the average diameter of the treated colony.

References

- 1. New Chaetoglobosins with Fungicidal Activity from Chaetomium sp. UJN-EF006 Endophytic in Vaccinium bracteatum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 4. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis [frontiersin.org]

- 8. Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Cytoglobosin C: A Mycotoxin of Concern in Indoor Environments

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cytoglobosin C is a member of the cytochalasan family of mycotoxins, a group of secondary metabolites produced by various fungi.[1][2] It is structurally characterized by a perhydroisoindolone moiety fused to a macrocyclic ring. In indoor environments, this compound is primarily produced by the fungus Chaetomium globosum, a common colonizer of water-damaged building materials.[3][4][5][6] The presence of C. globosum and its mycotoxins in indoor settings is a growing health concern due to their potential toxic effects.[5] This technical guide provides a comprehensive overview of this compound, focusing on its properties, biosynthesis, toxicology, and the methodologies used for its study.

Chemical and Physical Properties

This compound is a complex organic molecule with the chemical formula C32H36N2O5 and a molecular weight of 528.64 g/mol .[7][8] Its structure features a 10-(indol-3-yl) group, which is characteristic of many chaetoglobosins. The intricate three-dimensional structure of this compound is crucial for its biological activity, particularly its interaction with actin.

Biosynthesis

The biosynthesis of chaetoglobosins, including this compound, is a complex process involving a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) pathway.[9][10] The backbone of the molecule is assembled from acetate (B1210297) and malonate units by the PKS domains, while the indole (B1671886) moiety is derived from the amino acid tryptophan, incorporated by the NRPS domain.[1][2] A series of subsequent enzymatic modifications, including oxidations and cyclizations, leads to the final complex structure of this compound. The expression of the biosynthetic gene cluster responsible for chaetoglobosin production is influenced by environmental factors such as pH, with neutral pH favoring the production of Chaetoglobosin C by C. globosum.[3][6]

Toxicology and Mechanism of Action

The primary mechanism of toxicity for this compound and other cytochalasans is their interaction with the cellular cytoskeleton. Specifically, they bind to the barbed end of actin filaments, inhibiting both the association and dissociation of actin monomers.[11][12][13] This disruption of actin dynamics interferes with crucial cellular processes that are dependent on a functional actin cytoskeleton.

Cytotoxicity

This compound exhibits cytotoxic effects against a range of mammalian cell lines. This cytotoxicity is a direct consequence of its ability to disrupt the actin cytoskeleton, leading to the inhibition of cell division, migration, and the maintenance of cell morphology. The table below summarizes the available quantitative data on the cytotoxic activity of this compound and its close structural analogs.

| Compound | Cell Line | Assay | IC50 | Reference |

| This compound | Murine Leukemia P388 | MTT Assay | 1.5 µg/mL | Udagawa et al., 1979 |

| Chaetoglobosin A | Human Lung Carcinoma (A549) | MTT Assay | 6.56 µM | Huang et al., 2016[6] |

| Chaetoglobosin A | Human Gastric Carcinoma (SGC-7901) | MTT Assay | 7.48 µM | Huang et al., 2016[6] |

| Chaetoglobosin A | Human Melanoma (MDA-MB-435) | MTT Assay | 37.56 µM | Huang et al., 2016[6] |

| Chaetoglobosin A | Human Hepatoma (HepG2) | MTT Assay | 38.62 µM | Huang et al., 2016[6] |

| Chaetoglobosin A | Human Colon Carcinoma (HCT116) | MTT Assay | 3.15 µM | Jiang et al., 2017[6] |

| Chaetoglobosin A | Murine Leukemia (P388) | MTT Assay | 3.67 µM | Nath et al., 2014[6] |

| Chaetoglobosin E | Human Esophageal Squamous Carcinoma (KYSE-30) | MTT Assay | ~5 µM | [14] |

| Chaetoglobosin E | Human Esophageal Squamous Carcinoma (KYSE-150) | MTT Assay | ~10 µM | [14] |

| Chaetoglobosin E | Human Esophageal Squamous Carcinoma (TE-1) | MTT Assay | ~15 µM | [14] |

| Chaetoglobosin G | Human Non-small Cell Lung Cancer (A549) | MTT Assay | Dose-dependent inhibition | [2] |

Genotoxicity

There is currently a lack of specific studies on the genotoxicity of this compound. However, given that some mycotoxins can induce DNA damage, this is an area that warrants investigation. Standard genotoxicity assays, such as the Ames test (for mutagenicity), the micronucleus assay (for clastogenicity), and the comet assay (for DNA strand breaks), would be appropriate for assessing the genotoxic potential of this compound.[8][15][16][17]

Apoptosis and Cell Cycle Arrest

Disruption of the actin cytoskeleton by cytochalasans is a potent trigger for apoptosis, or programmed cell death. While specific quantitative data for this compound-induced apoptosis is limited, studies on related chaetoglobosins demonstrate their ability to induce this process. For instance, Chaetoglobosin A has been shown to induce apoptosis in human bladder cancer cells.[18] The apoptotic process is often accompanied by cell cycle arrest. Chaetoglobosin E, for example, causes G2/M phase arrest in esophageal squamous carcinoma cells.[14] It is highly probable that this compound induces similar effects due to its shared mechanism of action.

Signaling Pathways

The cytotoxic and pro-apoptotic effects of chaetoglobosins are mediated through the modulation of various intracellular signaling pathways. While the specific pathways affected by this compound have not been extensively studied, research on other chaetoglobosins provides valuable insights.

Diagram of Signaling Pathways Potentially Affected by this compound

Caption: Postulated signaling pathways affected by this compound.

Studies on Chaetoglobosin G suggest that it can inhibit the EGFR/MEK/ERK signaling pathway, leading to cell cycle arrest and autophagy.[2] Research on Chaetoglobosin A indicates its involvement in the activation of the MAPK and PI3K/AKT/mTOR pathways, ultimately inducing apoptosis.[18] Given the structural similarity and shared primary target, it is plausible that this compound modulates these or similar pathways.

Experimental Protocols

Detection and Quantification in Indoor Environments

Objective: To extract and quantify this compound from indoor environmental samples (e.g., dust, building materials).

Methodology: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

-

Sample Collection: Collect dust samples using a standardized vacuuming method or collect fragments of contaminated building materials.

-

Extraction:

-

Weigh a known amount of the sample material.

-

Extract the mycotoxins using an organic solvent such as methanol (B129727) or a mixture of acetonitrile (B52724) and water.

-

Facilitate extraction using ultrasonication or shaking for a defined period.

-

Centrifuge the sample to pellet the solid material.

-

Collect the supernatant containing the extracted mycotoxins.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

-

HPLC-MS Analysis:

-

Inject a known volume of the filtered extract into an HPLC system coupled with a mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer).

-

Separate the mycotoxins on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

-

Detect and quantify this compound using the mass spectrometer operating in selected reaction monitoring (SRM) or full scan mode.

-

Generate a calibration curve using certified standards of this compound to quantify the concentration in the samples.[3][10][19]

-

Diagram of Experimental Workflow for Indoor Sample Analysis

Caption: Workflow for this compound analysis in indoor samples.

Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a mammalian cell line.

Methodology: MTT Assay

-

Cell Culture: Culture the desired mammalian cell line in appropriate growth medium in a 96-well plate at a predetermined seeding density. Allow the cells to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.[7]

Apoptosis Assay

Objective: To detect and quantify apoptosis induced by this compound.

Methodology: Annexin V-FITC and Propidium Iodide (PI) Staining with Flow Cytometry

-